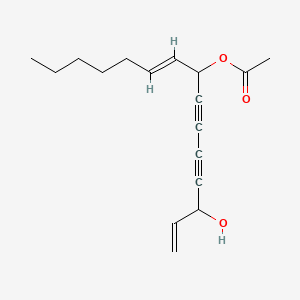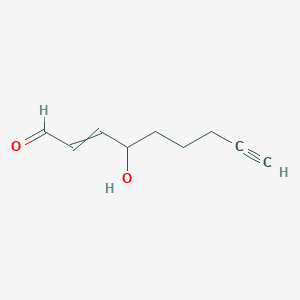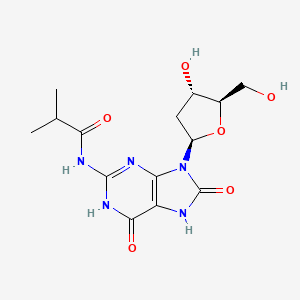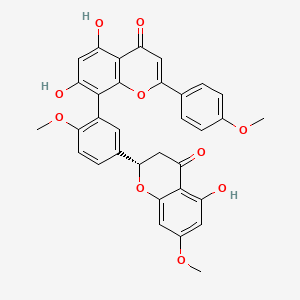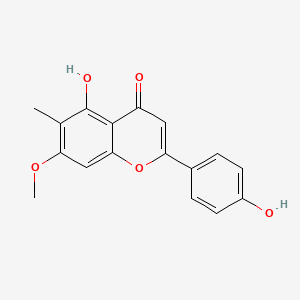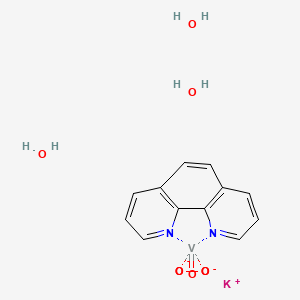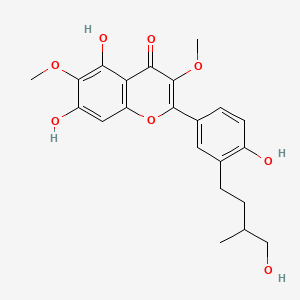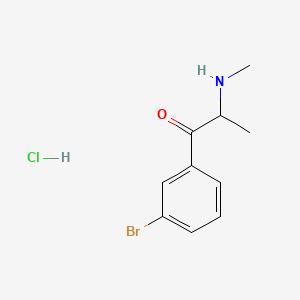
3-溴甲卡西酮(盐酸盐)
描述
3-Bromomethcathinone (hydrochloride) is a designer drug that has been identified in products marketed as bath salts or plant food . The physiological properties of this compound are not known . This product is intended for forensic and research applications .
Molecular Structure Analysis
The molecular formula of 3-Bromomethcathinone (hydrochloride) is C10H12BrNO • HCl . It has a formula weight of 278.6 . The structure is a ketone, which differentiates it from many other amphetamines .Physical And Chemical Properties Analysis
3-Bromomethcathinone (hydrochloride) is a crystalline solid . It has a solubility of 5 mg/ml in DMF, DMSO, Ethanol, and PBS (pH 7.2) . The melting point is 178-181 °C (decomp) .科学研究应用
Forensic Chemistry & Toxicology
3-Bromomethcathinone (hydrochloride): is primarily used as an analytical reference standard in forensic chemistry. It aids in the identification of substances found at crime scenes, particularly those related to drug abuse . The compound’s role in toxicology is crucial for understanding the physiological effects of new psychoactive substances.
Mass Spectrometry
In mass spectrometry, 3-Bmc hydrochloride serves as a standard for calibrating instruments and verifying the mass spectra of unknown compounds. This application is essential for accurate substance identification in both research and clinical settings .
Pharmacological Research
Although the physiological properties of 3-Bmc hydrochloride are not well-known, it is used in pharmacological studies to understand the effects of synthetic cathinones on the central nervous system. These studies contribute to the development of therapeutic agents and the understanding of drug abuse mechanisms .
Neurochemical Studies
3-Bmc hydrochloride: is utilized in neurochemical research to investigate the impact of cathinones on neurotransmitter systems. This research can provide insights into the treatment of neurological disorders and the effects of drug abuse on brain chemistry.
Designer Drug Analysis
As a designer drug, 3-Bmc hydrochloride is analyzed to determine its metabolic pathways in the human body. This information is vital for drug testing and understanding the potential risks associated with the use of such substances .
Development of Bioanalytical Methods
The compound is used in the development of new bioanalytical methods for detecting synthetic cathinones in biological samples. These methods improve the accuracy and efficiency of drug testing in forensic and clinical toxicology .
Substance Abuse Research
3-Bmc hydrochloride: is studied to understand its role in substance abuse and its potential as a ‘legal high.’ Research in this field helps in creating policies and regulations to control the spread of new psychoactive substances .
Educational Purposes
In academic settings, 3-Bmc hydrochloride is used to educate students about the structure-activity relationship of drugs, their legal implications, and their effects on the human body. This educational application is crucial for training future chemists and healthcare professionals .
安全和危害
作用机制
Target of Action
The primary targets of 3-BMC are the serotonin and norepinephrine transporters . These transporters play a crucial role in the reuptake of serotonin and norepinephrine, two neurotransmitters that are involved in mood regulation and the body’s response to stress.
Mode of Action
3-BMC acts as a serotonin and norepinephrine reuptake inhibitor . By inhibiting the reuptake of these neurotransmitters, 3-BMC increases their concentration in the synaptic cleft, leading to prolonged neurotransmitter action.
属性
IUPAC Name |
1-(3-bromophenyl)-2-(methylamino)propan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO.ClH/c1-7(12-2)10(13)8-4-3-5-9(11)6-8;/h3-7,12H,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNHVECYNAJJZIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC(=CC=C1)Br)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
676487-42-6 | |
| Record name | 3-Bromomethcathinone hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0676487426 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-BROMOMETHCATHINONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LK47N4W2NS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



